An In-depth Technical Guide to 1-Benzothiophene-3-carbonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Benzothiophene-3-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Benzothiophene-3-carbonyl chloride. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science. This document includes detailed experimental protocols and summarizes key quantitative data for easy reference.
Core Chemical Properties
1-Benzothiophene-3-carbonyl chloride is a reactive acyl chloride derivative of the benzothiophene heterocyclic system. It serves as a key intermediate in the synthesis of a variety of more complex molecules with applications in pharmaceuticals and materials science.
Physical and Chemical Properties
Key physical and chemical properties of 1-Benzothiophene-3-carbonyl chloride are summarized in the table below. The compound is a pale yellow solid at room temperature and is known to be sensitive to moisture and corrosive, necessitating careful handling in a controlled environment.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₅ClOS | [1] |
| Molecular Weight | 196.65 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported | |
| Solubility | Sparingly soluble in water (0.091 g/L at 25°C) for the related sulfonyl chloride | [2] |
Synthesis and Reactivity
1-Benzothiophene-3-carbonyl chloride is typically synthesized from its corresponding carboxylic acid and is a versatile reagent for various chemical transformations.
Synthesis
The primary method for the synthesis of 1-Benzothiophene-3-carbonyl chloride is the reaction of 1-benzothiophene-3-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).
A general one-pot procedure for the synthesis of amides from carboxylic acids using thionyl chloride can be adapted for the formation of the acyl chloride.[3]
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To a solution of 1-benzothiophene-3-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add triethylamine (3 equivalents).
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Slowly add thionyl chloride (1 equivalent) to the mixture at room temperature.
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Stir the reaction mixture for 5-20 minutes.
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The resulting solution contains the 1-Benzothiophene-3-carbonyl chloride and can be used directly in subsequent reactions or purified by removing the solvent under reduced pressure.
Note: This is a generalized protocol and may require optimization for specific scales and desired purity.
Figure 1: Synthesis of 1-Benzothiophene-3-carbonyl chloride.
Reactivity
As a typical acyl chloride, 1-Benzothiophene-3-carbonyl chloride readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[1]
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Hydrolysis: It reacts with water to hydrolyze back to 1-benzothiophene-3-carboxylic acid.[1]
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Aminolysis: Reaction with primary or secondary amines yields the corresponding amides.
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Alcoholysis/Phenolysis: Reaction with alcohols or phenols produces esters.
The following is a representative procedure for the acylation of an amine.
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Dissolve aniline (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or pyridine) in a reaction flask equipped with a stirrer.
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Slowly add a solution of 1-Benzothiophene-3-carbonyl chloride (1 equivalent) in the same solvent to the aniline solution at room temperature.
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If not using pyridine as the solvent, a base such as triethylamine or pyridine (1.1 equivalents) is typically added to neutralize the HCl byproduct.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).
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The solvent is removed under reduced pressure to yield the crude N-phenyl-1-benzothiophene-3-carboxamide, which can be further purified by recrystallization or column chromatography.
Figure 2: Acylation of Aniline.
Applications in Research and Drug Development
The benzothiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 1-Benzothiophene-3-carbonyl chloride is a crucial building block for accessing these derivatives.
Pharmacological Significance of Derivatives
Derivatives of 1-benzothiophene-3-carboxylic acid, which can be synthesized from the corresponding carbonyl chloride, have been investigated for various therapeutic applications. For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling pathway.[4][5][6][7][8]
The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer progression and metastasis. Inhibition of this pathway can lead to a reduction in cancer cell proliferation, migration, and invasion.
Figure 3: Inhibition of the RhoA/ROCK pathway.
Safety and Handling
1-Benzothiophene-3-carbonyl chloride is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.
References
- 1. Buy 1-Benzothiophene-3-carbonyl chloride | 39827-12-8 [smolecule.com]
- 2. 1-BENZOTHIOPHENE-3-SULFONYL CHLORIDE | 18494-87-6 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]
